Istamycin B0

Description

Structure

3D Structure

Properties

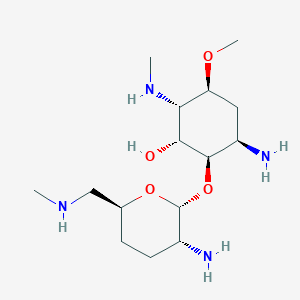

Molecular Formula |

C15H32N4O4 |

|---|---|

Molecular Weight |

332.44 g/mol |

IUPAC Name |

(1R,2R,3R,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3/t8-,9+,10+,11-,12+,13+,14+,15+/m0/s1 |

InChI Key |

GKYYNFPFPFRFFN-FWCUKHODSA-N |

Isomeric SMILES |

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)NC)OC)N)N |

Canonical SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Istamycin B0: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, origin, and initial characterization of Istamycin B0, a member of the istamycin complex of aminoglycoside antibiotics.

Introduction

This compound is a naturally occurring aminoglycoside antibiotic, part of a larger complex of related compounds produced by the marine actinobacterium Streptomyces tenjimariensis.[1][2] Aminoglycosides are a class of antibiotics known for their potent activity against a broad spectrum of bacteria, and the discovery of the istamycin complex contributed to the expanding portfolio of these important therapeutic agents. This compound is structurally characterized as a deglycyl derivative of its more potent counterpart, Istamycin B.[3] This guide will delve into the technical details of its initial discovery, the producing organism's origin, and the experimental methodologies employed in its isolation and characterization.

Discovery and Origin

The discovery of the istamycin antibiotic complex, which includes this compound, was a result of systematic screening for novel antimicrobial agents.

Producing Microorganism

The source of this compound is the actinomycete Streptomyces tenjimariensis, specifically the strain designated SS-939.[1][4] This bacterium is a Gram-positive, filamentous bacterium belonging to the phylum Actinobacteria, a group well-known for its prolific production of secondary metabolites, including many clinically important antibiotics.[1]

Geographical Origin

The Streptomyces tenjimariensis strain SS-939 was isolated from a marine environment. Specifically, it was discovered in a sea mud sample collected from Sagami Bay, located in the Kanagawa Prefecture of Japan.[1][5] The isolation from a marine setting highlights the importance of exploring diverse ecological niches for novel antibiotic-producing microorganisms.

Initial Isolation and Identification

The initial research, published around 1979, led to the isolation and identification of four primary istamycin compounds from the fermentation broth of S. tenjimariensis SS-939: Istamycin A, Istamycin B, Istamycin A0, and this compound.[1][5] Further investigations of the culture revealed a wider array of minor related components, including Istamycin C, A1, B1, and C1.[3] this compound, along with A0 and C0, were identified as deglycyl derivatives of their parent compounds (B, A, and C, respectively).[3]

Quantitative Data and Physicochemical Properties

This compound is distinguished from Istamycin B by its chemical structure and biological activity. While comprehensive data for all istamycin congeners is extensive, the following tables summarize key reported properties for this compound and its parent compound for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C15H32N4O4 | [6] |

| Monoisotopic Mol. Wt. | 332.242355526 g/mol | [6] |

| Average Mol. Wt. | 332.445 g/mol | [6] |

| Classification | Aminocyclitol glycoside | [6] |

| Structural Feature | Deglycyl derivative of Istamycin B | [3] |

Table 2: Comparative Antibacterial Activity

| Compound | Relative Antibacterial Activity (vs. Bacillus subtilis) | Reference |

| Istamycin B | Baseline | [5] |

| This compound | ~1/200th the activity of Istamycin B | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the production, isolation, and characterization of the istamycin complex, including this compound.

Fermentation Protocol

-

Microorganism : Streptomyces tenjimariensis SS-939 (FERM P-4932).[4]

-

Culture Conditions : The strain is cultivated under aerobic conditions.[5]

-

Culture Medium : A nutrient-rich medium is used, containing specific carbon and nitrogen sources to optimize production.

-

Carbon Sources : Starch is a preferred carbon source. The substitution with monosaccharides or disaccharides like glucose, glycerol, or maltose was found to substantially decrease istamycin production.[7]

-

Nitrogen Sources : Soybean meal is an effective nitrogen source.[4][7] Rapidly metabolized nitrogen sources such as yeast extract, peptone, or casamino acids led to a marked decrease in yield.[7]

-

Additives : The addition of palmitate at a concentration of 0.2% was shown to double istamycin production.[7]

-

-

Incubation : The culture is incubated until a sufficient concentration of istamycins is produced and accumulated in the broth.[5]

Isolation and Purification Protocol

-

Initial Separation : The fermentation broth containing the istamycin complex is harvested.

-

Cation Exchange Chromatography : The culture liquid is subjected to adsorption on a cation exchange resin.[4] This step is effective due to the basic nature of the aminoglycoside compounds.

-

Elution : The istamycins are eluted from the resin, yielding a mixture of the related compounds.

-

Separation of Congeners : The individual istamycin components (A, B, A0, B0, etc.) are separated from the mixture using further chromatographic techniques.

Characterization and Structural Elucidation

-

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) : This method has been developed for the robust profiling and characterization of the various istamycin congeners from the fermentation broth of S. tenjimariensis.[3][8] An Acquity CSH C18 column with a gradient of aqueous pentafluoropropionic acid and acetonitrile has been used for separation.[3][8]

-

Spectroscopic Analysis : Early structural elucidation efforts for the istamycin complex relied on nuclear magnetic resonance (NMR) and mass spectrometry to confirm the pseudodisaccharide structure.[1] These techniques were crucial in identifying this compound as a deglycyl derivative of Istamycin B.

Biosynthetic Relationship

This compound is not a primary product of the main biosynthetic pathway but rather a derivative of Istamycin B. This relationship is a key aspect of its identity.

Conclusion

The discovery of this compound from Streptomyces tenjimariensis found in the marine environment of Sagami Bay, Japan, is a testament to the value of natural product screening.[1] Although it exhibits significantly weaker antibacterial activity compared to its parent compound, Istamycin B, its identification has been crucial for understanding the biosynthetic capabilities of its producing organism and the structural diversity within the istamycin family.[3][5] The detailed experimental protocols for fermentation and isolation, along with advanced analytical techniques, have enabled the characterization of this and many other minor congeners, providing valuable insights for the fields of antibiotic discovery and biosynthetic engineering.

References

- 1. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]

- 2. Buy Istamycin B | 72523-64-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. JPS63309184A - Streptomyces tenjimariensis belonging to actinomycete - Google Patents [patents.google.com]

- 5. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 6. PhytoBank: Showing this compound (PHY0101653) [phytobank.ca]

- 7. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Istamycin B0 Production in Streptomyces tenjimariensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Istamycin B0, an aminoglycoside antibiotic, and its producing organism, the marine actinomycete Streptomyces tenjimariensis. This document details the biosynthesis of istamycins, optimized fermentation strategies for their production, and protocols for the genetic manipulation of the host organism. The information is intended to support research and development efforts in novel antibiotic discovery and production enhancement.

The Producing Organism: Streptomyces tenjimariensis

Streptomyces tenjimariensis is a Gram-positive, filamentous bacterium first isolated from a marine environment. It is notable for its production of the istamycin complex, a group of 2-deoxy-aminocyclitol aminoglycoside antibiotics with broad-spectrum bactericidal activities against many clinically relevant pathogens[1]. The type strain for istamycin production is Streptomyces tenjimariensis ATCC 31603[2][3][4].

The Istamycin Complex: Profiling and Quantification

S. tenjimariensis produces a variety of istamycin congeners. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been effectively used to profile and characterize these compounds from fermentation broths[2][3][4]. Sixteen distinct istamycin congeners have been identified and quantified, with their abundance in descending order being: istamycin A, istamycin B, istamycin A₀, istamycin B₀ , istamycin B₁, istamycin A₁, istamycin C, istamycin A₂, istamycin C₁, istamycin C₀, istamycin X₀, istamycin A₃, istamycin Y₀, istamycin B₃, and istamycin FU-10 plus istamycin AP[2][3][5].

Table 1: Identified Istamycin Congeners from S. tenjimariensis

| Congener | Relative Abundance |

| Istamycin A | Highest |

| Istamycin B | |

| Istamycin A₀ | |

| Istamycin B₀ | |

| Istamycin B₁ | |

| Istamycin A₁ | |

| Istamycin C | |

| Istamycin A₂ | |

| Istamycin C₁ | |

| Istamycin C₀ | |

| Istamycin X₀ | |

| Istamycin A₃ | |

| Istamycin Y₀ | |

| Istamycin B₃ | |

| Istamycin FU-10 + AP | Lowest |

Source: Adapted from literature profiling studies[2][3][5].

Biosynthesis of Istamycins

The biosynthesis of istamycins, like other aminoglycosides, is orchestrated by a dedicated gene cluster within the Streptomyces genome[4]. While a detailed signaling pathway for this compound is not fully elucidated in the provided literature, a putative biosynthetic pathway can be inferred from the identified congeners, suggesting a series of enzymatic modifications from a common precursor.

Caption: Putative biosynthetic pathway of istamycins.

Fermentation for Istamycin Production

Optimizing fermentation conditions is critical for maximizing the yield of istamycins. Studies have focused on both media composition and physical parameters to enhance production by S. tenjimariensis.

Culture Media

Several media have been evaluated for istamycin production, with the Aminoglycoside Production Medium and Protoplast Regeneration Medium showing the highest specific productivity[1]. A commonly used production medium is detailed below.

Table 2: Composition of Istamycin Production Medium

| Component | Concentration |

| Soluble Starch | 2.0% |

| Glucose | 0.2% |

| Soybean Meal | 2.0% |

| Sodium Palmitate | 0.2% |

| NaCl | 0.3% |

| K₂HPO₄ | 0.1% |

| MgSO₄·7H₂O | 0.1% |

Source: As described in fermentation studies[4].

Nutritional studies have shown that using starch as the carbon source and soybean meal as the nitrogen source is beneficial for istamycin production. Conversely, the use of more readily metabolized mono- or disaccharides (e.g., glucose) or nitrogen sources (e.g., yeast extract, peptone) can significantly decrease production[6]. Notably, the addition of 0.2% sodium palmitate has been shown to double istamycin production[6].

Fermentation Parameters

Statistical optimization using a central composite design (CCD) has identified key environmental parameters influencing istamycin production[1].

Table 3: Optimized Fermentation Parameters for Istamycin Production

| Parameter | Optimal Value |

| Incubation Time | 6 days |

| Agitation Rate | 200 rpm |

| Initial pH | 6.38 |

| Incubation Temperature | 30°C |

| CaCO₃ Concentration | 5.3% |

Source: Central composite design optimization studies[1].

Aerated fermentation is typically carried out in baffled Erlenmeyer flasks on a rotary shaker[4]. The implementation of these optimized conditions reportedly led to a 31-fold increase in production compared to unoptimized conditions[1].

Isolation and Purification of Istamycins

A general workflow for the isolation and purification of aminoglycoside antibiotics like istamycins from fermentation broth involves several key steps.

Caption: General workflow for istamycin isolation and purification.

The specific protocol for profiling istamycins involves HPLC with electrospray ionization ion trap tandem mass spectrometry. Gradient elution on an Acquity CSH C18 column is performed with a gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile[2][3][4]. For separating epimeric pairs, a macrocyclic glycopeptide-bonded chiral column can be utilized[2][3].

Genetic Manipulation of Streptomyces tenjimariensis

Enhancing the production of this compound or generating novel derivatives can be achieved through genetic engineering of S. tenjimariensis. General protocols for the genetic manipulation of Streptomyces species are well-established and can be adapted for this purpose.

Genomic DNA Isolation

The foundation for most genetic manipulation techniques is the isolation of high-quality genomic DNA.

Protocol: Genomic DNA Isolation from Streptomyces

-

Cell Growth and Lysis:

-

Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelia of S. tenjimariensis.

-

Resuspend the pellet in lysis buffer containing lysozyme to degrade the cell wall[7].

-

-

DNA Extraction:

-

Perform phenol:chloroform extractions to remove proteins and other cellular debris[8].

-

Precipitate the genomic DNA from the aqueous phase using isopropanol or ethanol.

-

Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

-

Genetic Transformation Techniques

Introducing foreign DNA into Streptomyces can be achieved through several methods, with protoplast transformation and intergeneric conjugation being the most common.

Protocol: Protoplast Formation and Transformation

-

Protoplast Formation:

-

Grow S. tenjimariensis in a medium containing glycine to weaken the cell wall.

-

Treat the mycelia with lysozyme in a hypertonic buffer to remove the cell wall and generate protoplasts.

-

-

Transformation:

-

Mix the protoplasts with the desired plasmid DNA in the presence of polyethylene glycol (PEG) to facilitate DNA uptake.

-

Plate the transformed protoplasts on a regeneration medium to allow for cell wall synthesis and selection of transformants.

-

Protocol: Intergeneric Conjugation with E. coli

-

Donor Strain Preparation:

-

Use an E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid. This strain is typically methylation-deficient to avoid restriction by the Streptomyces host.

-

-

Mating:

-

Mix the E. coli donor strain with S. tenjimariensis spores or mycelia on a suitable agar medium.

-

Incubate to allow for plasmid transfer via conjugation.

-

-

Selection:

-

Overlay the mating plate with antibiotics to select for Streptomyces exconjugants that have received the plasmid and to counter-select against the E. coli donor.

-

Caption: Workflow for genetic manipulation of S. tenjimariensis.

More advanced techniques like CRISPR/Cas-mediated genome editing are also being adapted for Streptomyces, offering precise and efficient tools for genetic engineering[9].

Regulation of Istamycin Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins[10][11]. This regulation is influenced by nutrient availability, growth phase, and other environmental cues. Key regulatory elements in Streptomyces include:

-

Cluster-Situated Regulators (CSRs): Genes located within the biosynthetic gene cluster that specifically control the expression of the pathway[10].

-

Global Regulators: Proteins that respond to broader physiological signals and coordinate secondary metabolism with primary metabolism and cellular development[10].

-

Small Molecule Signals: Hormone-like molecules, such as gamma-butyrolactones, can act as autoregulators, often triggering the onset of antibiotic production in a population-density-dependent manner[10][11].

Understanding and manipulating these regulatory networks can be a powerful strategy for enhancing the production of this compound.

This technical guide provides a foundational understanding of this compound production in Streptomyces tenjimariensis. Further research into the specific regulatory pathways and genetic engineering of the biosynthetic cluster holds significant potential for improving yields and generating novel, medically valuable aminoglycoside antibiotics.

References

- 1. Central composite design for optimizing istamycin production by Streptomyces tenjimariensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

"Istamycin B0" chemical structure and properties

Introduction

Istamycin B0 is an aminoglycoside compound derived from Istamycin B, a potent antibiotic produced by the marine actinomycete Streptomyces tenjimariensis. Structurally, this compound is the deglycyl derivative of Istamycin B, resulting from the hydrolysis of the glycyl side chain. This modification significantly impacts its biological activity, rendering it substantially less potent as an antibacterial agent compared to its parent compound. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound, tailored for researchers and professionals in drug development and microbiology.

Chemical Structure and Properties

This compound is classified as an aminocyclitol glycoside. Its core structure consists of a 2-deoxystreptamine moiety linked to an aminosugar. The defining feature of this compound is the absence of the glycine group that characterizes its precursor, Istamycin B.

Physicochemical Properties

This compound is a basic compound, soluble in water and methanol, but sparingly soluble or insoluble in ethanol and other common organic solvents[1]. It gives a positive reaction with ninhydrin and Rydon-Smith reagents, indicative of the presence of primary and secondary amine groups[1].

| Property | Value | Source |

| Molecular Formula | C15H32N4O4 | [1] |

| Average Molecular Weight | 332.445 g/mol | PhytoBank |

| Monoisotopic Molecular Weight | 332.242355526 g/mol | PhytoBank |

| Appearance | Colorless crystalline powder (as hemicarbonate) | [1] |

| Specific Optical Rotation | [α]D^23 = +160° (c=1, water) | [1] |

| UV Absorption | End absorption only in water | [1] |

| High-Resolution Mass Spectrometry | Found: m/e 332.2384; Calculated for C15H32N4O4: m/e 332.2421 | [1] |

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) data for this compound hemicarbonate in D2O shows characteristic signals at δ 3.21 (s, NCH3), 3.28 (s, NCH3), 3.91 (s, O-CH3), and 5.92 (d, J=3.5 Hz, CH)[1].

Biological Activity

The antibacterial activity of this compound is significantly attenuated compared to Istamycin B. It has been reported to be approximately 1/200th as active as Istamycin B against Bacillus subtilis. This substantial decrease in potency underscores the critical role of the glycyl moiety in the antibacterial action of the parent Istamycin B.

Experimental Protocols

Synthesis of this compound via Alkaline Hydrolysis of Istamycin B

This compound can be reliably synthesized from Istamycin B through alkaline hydrolysis. This process selectively cleaves the glycyl side chain without disrupting the glycosidic linkages of the core structure[1].

Materials:

-

Istamycin B

-

Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)2)

-

Water (distilled or deionized)

-

Hydrochloric acid (for neutralization)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform-methanol-aqueous ammonia)

Procedure:

-

Hydrolysis: Dissolve Istamycin B in an aqueous solution of an alkali, such as 0.1–4 M sodium hydroxide or 0.5 M barium hydroxide[1]. Heat the reaction mixture at a temperature between 50–110°C for 1–3 hours. For example, heating in 4M sodium hydroxide at 100°C for 1 hour is an effective condition[1].

-

Neutralization and Desalting: After the hydrolysis is complete, cool the reaction mixture and neutralize it with an appropriate acid, such as hydrochloric acid. The resulting solution can be desalted using a cation-exchange resin (e.g., Amberlite IRC-50, NH4+ form)[1].

-

Purification: The crude this compound can be purified by silica gel column chromatography. A suitable eluent system, such as chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v), can be used to separate this compound from any remaining starting material and other byproducts[2].

-

Characterization: The purified this compound can be characterized by standard analytical techniques, including high-resolution mass spectrometry and NMR spectroscopy, to confirm its identity and purity[1].

Profiling and Characterization by HPLC-MS/MS

A high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS) method has been developed for the profiling and characterization of Istamycin congeners, including this compound, from the fermentation broth of Streptomyces tenjimariensis[3][4][5].

Instrumentation and Conditions:

-

HPLC System: Acquity CSH C18 column[3].

-

Mobile Phase: A gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile[3].

-

Detection: Electrospray ionization ion trap tandem mass spectrometry[3].

This method allows for the sensitive and specific quantification of this compound in complex mixtures[3].

Signaling Pathways and Mechanism of Action

Due to its significantly reduced antibacterial activity, specific signaling pathways or detailed mechanisms of action for this compound have not been a primary focus of research. Its biological relevance is primarily as a derivative and potential metabolic byproduct of Istamycin B.

Visualizations

Caption: Chemical structure of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 2. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]

- 3. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

Istamycin B0: A Technical Deep-Dive into its Aminoglycoside Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin B0, a member of the aminoglycoside family of antibiotics, exerts its bactericidal effects through the targeted disruption of bacterial protein synthesis. Like other aminoglycosides, its primary intracellular target is the bacterial ribosome, a critical component of the protein production machinery. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with the ribosome, the consequential inhibition of protein synthesis, and its antibacterial efficacy. The information presented herein is a synthesis of available data, intended to support further research and development in the field of antibacterial agents.

Core Mechanism of Action: Targeting the Bacterial Ribosome

The fundamental mechanism of action for all aminoglycosides, including this compound, is the high-affinity binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][2] This interaction is central to the antibiotic's ability to interfere with protein synthesis.

Ribosomal Binding Site

Aminoglycosides bind to a specific region of the 16S rRNA known as the A-site. This site is crucial for the decoding of the messenger RNA (mRNA) template and the selection of the correct aminoacyl-tRNA during translation. By binding to the A-site, this compound induces a conformational change in the rRNA, which disrupts the fidelity of the decoding process.

Inhibition of Protein Synthesis

The binding of this compound to the 30S ribosomal subunit leads to the inhibition of protein synthesis through several key mechanisms:

-

Codon Misreading: The conformational changes induced by this compound in the A-site lead to errors in the reading of the mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2]

-

Inhibition of Translocation: Aminoglycosides can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation. This blockage prevents the synthesis of full-length proteins.[2]

-

Disruption of the Initiation Complex: Some aminoglycosides can interfere with the formation of the initiation complex, which is the first step in protein synthesis. This prevents the ribosome from starting the translation process altogether.[3]

The culmination of these effects is a catastrophic disruption of cellular protein homeostasis, ultimately leading to bacterial cell death.

Antibacterial Spectrum and Efficacy

While specific quantitative data for purified this compound is limited in the available literature, its close structural relationship to other istamycins, such as Istamycin A and B, provides insight into its potential antibacterial activity. Istamycins, as a group, have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Istamycin A and Istamycin B, which are structurally related to this compound and are considered to have stronger antibacterial activity. It is important to note that this compound is a precursor to Istamycin B and is expected to have weaker activity.[1]

| Bacterial Strain | Istamycin A (mcg/ml) | Istamycin B (mcg/ml) |

| Staphylococcus aureus 209P | 1.56 | 0.78 |

| Staphylococcus aureus Smith | 0.39 | |

| Staphylococcus aureus ApO l | 1.56 | 1.56 |

| Bacillus subtilis PCI 219 | 0.39 | 0.20 |

| Escherichia coli NIHJ | 3.13 | 1.56 |

| Klebsiella pneumoniae PCI 602 | 1.56 | 0.78 |

| Pseudomonas aeruginosa A3 | 6.25 | 3.13 |

| Shigella sonnei | 3.13 | 1.56 |

Data sourced from Patent GB2048855A.[1] The standard serial dilution method on nutrient agar plates was used, with incubation at 37°C for 17 hours.

A study on a crude extract from Streptomyces panacea containing various aminoglycosides, including this compound, reported a Minimum Inhibitory Concentration (MIC) range of 5.5 to 13.5 µg/mL against multidrug-resistant Staphylococcus aureus isolates.[4] However, this value represents the combined activity of all components in the extract and not of purified this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the mechanism of action of aminoglycosides like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

Methodology (Broth Microdilution): [4][6]

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight on a suitable non-selective agar medium.

-

Prepare a bacterial suspension from morphologically similar colonies in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[7]

-

In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of a compound on bacterial protein synthesis.[8][9]

Methodology (Cell-Free Translation System): [8]

-

Preparation of Cell-Free Extract (S30 Extract):

-

Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 extract.

-

Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.

-

-

In Vitro Translation Reaction:

-

Set up reaction mixtures containing the S30 extract, a suitable buffer, an energy source (ATP and GTP), an amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), and a template mRNA (e.g., poly(U) or a specific gene transcript).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Measurement of Protein Synthesis:

-

Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid, TCA).

-

Heat the samples to precipitate the newly synthesized proteins.

-

Collect the protein precipitates on glass fiber filters.

-

Wash the filters to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition at each this compound concentration relative to a no-drug control.

-

Determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

-

Visualizations

Signaling Pathway: Aminoglycoside Mechanism of Action

Caption: General mechanism of action of this compound as an aminoglycoside antibiotic.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship: Aminoglycoside Resistance Mechanisms

Caption: Logical relationships of common aminoglycoside resistance mechanisms.

Conclusion

This compound, as an aminoglycoside antibiotic, functions by binding to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit. This interaction disrupts the fidelity of protein synthesis, leading to the production of aberrant proteins and ultimately, cell death. While specific quantitative data for this compound remains to be fully elucidated, its structural similarity to other potent istamycins suggests a broad spectrum of antibacterial activity. The provided experimental protocols offer a framework for further investigation into the precise mechanistic details and antibacterial efficacy of this compound. A deeper understanding of the mechanism of action of this compound and other aminoglycosides is crucial for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Inhibition of Protein Synthesis by Antibiotics [merckmillipore.com]

- 4. Novel endophytic actinomycetes species Streptomyces panacea of Panax sokpayensis produce antimicrobial compounds against multidrug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. idexx.dk [idexx.dk]

- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comparative Analysis of the Biological Activities of Istamycin B0 and Istamycin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycins are a group of aminoglycoside antibiotics produced by the actinomycete Streptomyces tenjimariensis. Among the various congeners, Istamycin A and Istamycin B are the most prominent and biologically active components. Their precursors, Istamycin A0 and Istamycin B0, exhibit significantly lower antibacterial potency. This technical guide provides a comprehensive comparison of the biological activities of this compound and Istamycin A, delving into their antibacterial spectrum, mechanism of action, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Comparative Antibacterial Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A comparison of the MIC values for Istamycin A, Istamycin B, Istamycin A0, and this compound reveals a stark difference in their antibacterial potency. Istamycin A and B are potent antibiotics with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In contrast, Istamycin A0 and B0 are considered to have very weak antibacterial activity.[1] One study noted that the antibacterial activity of Istamycin A0 is approximately 1/200th that of Istamycin A, with a similar relationship observed between this compound and Istamycin B against Bacillus subtilis.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro antibacterial activities of Istamycin A and Istamycin B against a range of standard bacterial strains. Data for Istamycin A0 and B0 is largely qualitative, indicating significantly higher MIC values.

Table 1: In Vitro Antibacterial Activity of Istamycin A (MIC in µg/mL)

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus ATCC 6538P | 0.78 |

| Bacillus subtilis ATCC 6633 | 0.1 |

| Escherichia coli NIHJ | 3.12 |

| Klebsiella pneumoniae ATCC 10031 | 1.56 |

| Pseudomonas aeruginosa A3 | 1.56 |

| Shigella sonnei | 6.25 |

Table 2: In Vitro Antibacterial Activity of Istamycin B (MIC in µg/mL)

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus ATCC 6538P | 0.39 |

| Bacillus subtilis ATCC 6633 | 0.05 |

| Escherichia coli NIHJ | 1.56 |

| Klebsiella pneumoniae ATCC 10031 | 0.78 |

| Pseudomonas aeruginosa A3 | 0.78 |

| Shigella sonnei | 3.12 |

Data sourced from patent literature. It should be noted that direct, side-by-side comparative studies in peer-reviewed journals providing MIC values for all four compounds against a wide range of organisms are limited.

Mechanism of Action

Istamycins, as members of the aminoglycoside family, exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target of aminoglycosides is the 30S ribosomal subunit.

The binding of istamycins to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

-

Inhibition of Initiation Complex Formation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

-

Induction of mRNA Misreading: The binding of the antibiotic to the A-site of the ribosome can cause misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Disruption of Polysomes: The accumulation of aberrant proteins can lead to the breakdown of polysomes into non-functional monosomes.

The significant difference in biological activity between Istamycin A/B and their A0/B0 precursors is attributed to their molecular structure and stereochemistry.[2][3][4] The specific spatial arrangement of the amino and hydroxyl groups on the istamycin molecule is crucial for high-affinity binding to the ribosomal target site. It is hypothesized that the structural features of Istamycin A and B allow for more favorable interactions with the rRNA binding pocket compared to the A0 and B0 forms, leading to their enhanced antibacterial potency.

Below is a diagram illustrating the generalized mechanism of action for aminoglycosides like the istamycins.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique.

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This protocol outlines the steps for determining the MIC of istamycins against aerobic bacteria.

1. Preparation of Materials:

-

Bacterial Culture: A pure, overnight culture of the test organism grown on an appropriate agar medium.

-

Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria.

-

Antimicrobial Stock Solution: A stock solution of the istamycin compound is prepared at a known concentration in a suitable solvent and then diluted in CAMHB.

-

96-Well Microtiter Plates: Sterile, U-bottomed microtiter plates.

2. Inoculum Preparation:

-

Several colonies of the test organism are transferred to a tube of sterile saline or broth.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Antimicrobial Agent:

-

A two-fold serial dilution of the istamycin compound is prepared directly in the 96-well microtiter plate.

-

Typically, 50 µL of CAMHB is added to all wells except the first column.

-

100 µL of the highest concentration of the antibiotic is added to the first well of a row.

-

50 µL is then transferred from the first well to the second, mixed, and this process is repeated across the plate to create a range of concentrations. The final 50 µL from the last dilution well is discarded.

4. Inoculation of the Microtiter Plate:

-

50 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

-

A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.

5. Incubation:

-

The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

The available data unequivocally demonstrates that Istamycin A and Istamycin B are potent antibacterial agents, while their respective precursors, Istamycin A0 and this compound, possess markedly inferior activity. The enhanced efficacy of Istamycin A and B is a direct consequence of their specific molecular stereochemistry, which facilitates high-affinity binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. The standardized broth microdilution method remains the cornerstone for quantifying the in vitro activity of these and other antimicrobial compounds. Further research focusing on the precise structural-activity relationships and potential for synthetic modifications of the more active istamycin congeners could lead to the development of novel aminoglycoside antibiotics with improved therapeutic profiles.

References

- 1. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 2. The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure) | Journal of Progress in Engineering and Physical Science [pioneerpublisher.com]

- 3. pioneerpublisher.com [pioneerpublisher.com]

- 4. researchgate.net [researchgate.net]

Istamycin B0: A Technical Guide to its Role within the Istamycin Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The istamycin complex, a family of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis, represents a significant area of interest in the ongoing search for novel antimicrobial agents. These compounds are structurally related to other clinically important aminoglycosides such as gentamicin and kanamycin, and they exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Within this complex, Istamycin B0 stands as a key biosynthetic intermediate and a subject of scientific inquiry. This technical guide provides an in-depth analysis of this compound, its chemical nature, its relationship to the broader istamycin complex, its biological activity, and the methodologies for its study.

The Istamycin Complex: An Overview

The istamycin complex is a mixture of structurally related aminoglycoside congeners. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been instrumental in profiling the components of this complex from the fermentation broth of S. tenjimariensis. At least sixteen distinct istamycin congeners have been identified and quantified, with Istamycin A and Istamycin B being the major components. Other notable members include Istamycin A0, B0, A1, B1, C, C0, C1, A2, X0, Y0, A3, and B3.[1][2][3] The structural diversity within the complex arises from variations in the amino sugar moieties and modifications to the central 2-deoxystreptamine (2-DOS) core.

This compound: Structure and Relationship to the Complex

This compound is a naturally occurring congener within the istamycin complex. Structurally, it is understood to be a precursor to other key istamycins. The core of all istamycins is the 2-deoxystreptamine aminocyclitol ring. The various istamycins differ in the sugar moieties attached to this core and their subsequent modifications. This compound's specific structure and its position as an intermediate are crucial for understanding the biosynthetic logic of the entire complex.

The following diagram illustrates the general structure of the istamycin core and highlights the relationship of this compound to other key members of the complex.

Quantitative Data

While extensive quantitative data for every congener of the istamycin complex is not exhaustively available in the public domain, analysis of the major components provides valuable insight into the potential activity of its biosynthetic intermediates.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Direct MIC values for this compound are not widely reported. However, a patent for the istamycin complex states that the antibacterial activity of this compound is approximately 1/200th of the activity of Istamycin B when tested against Bacillus subtilis. The following table presents the known MIC values for Istamycin B against several bacterial strains, which can be used to estimate the potency of this compound.

| Microorganism | Istamycin B MIC (µg/mL) | Estimated this compound MIC (µg/mL) |

| Staphylococcus aureus | 0.78 | ~156 |

| Escherichia coli | 1.56 | ~312 |

| Pseudomonas aeruginosa | 0.39 | ~78 |

| Bacillus subtilis | - | - |

Note: The estimated MIC values for this compound are calculated based on the reported 1/200th activity relative to Istamycin B and should be considered indicative rather than definitive.

Experimental Protocols

The study of this compound and the broader istamycin complex involves a multi-step process encompassing fermentation, isolation, and characterization.

Fermentation of Streptomyces tenjimariensis

The production of the istamycin complex is achieved through submerged fermentation of S. tenjimariensis.

-

Culture Medium: A suitable medium for istamycin production contains starch as a carbon source and soybean meal as a nitrogen source. Supplementation with palmitate has been shown to enhance production.[4] A typical medium composition might include:

-

Soluble Starch: 2.0%

-

Soybean Meal: 1.5%

-

Yeast Extract: 0.1%

-

NaCl: 0.3%

-

K2HPO4: 0.1%

-

MgSO4·7H2O: 0.05%

-

CaCO3: 0.2%

-

-

Fermentation Conditions:

-

Temperature: 28-30°C

-

pH: Maintained around 7.0-7.4

-

Aeration: Vigorous aeration is required.

-

Incubation Time: Typically 5-7 days.

-

Isolation and Purification of the Istamycin Complex

The isolation of the istamycin complex from the fermentation broth is a critical step for further analysis. The basic nature of aminoglycosides allows for effective purification using cation-exchange chromatography.

-

Initial Extraction:

-

Acidify the fermentation broth to pH 2.0 with an appropriate acid (e.g., HCl).

-

Remove the mycelia by filtration or centrifugation.

-

Adjust the pH of the supernatant to 7.0.

-

-

Cation-Exchange Chromatography:

-

Apply the supernatant to a cation-exchange resin column (e.g., Amberlite IRC-50, Na+ form).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the istamycin complex with a basic solution (e.g., 0.5 N NH4OH).

-

-

Silica Gel Chromatography:

-

The eluate from the cation-exchange column is concentrated and can be further purified by silica gel column chromatography.

-

A solvent system such as chloroform-methanol-ammonia is typically used for elution.

-

Profiling and Quantification of Istamycin Congeners by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is the method of choice for the detailed analysis of the istamycin complex.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid or heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Detection: UV detection can be used, but mass spectrometry provides greater sensitivity and specificity.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: Full scan mode for initial identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification of specific congeners.

-

The following diagram outlines a general experimental workflow for the study of the istamycin complex.

Biosynthesis of the Istamycin Complex

The biosynthesis of istamycins follows the general pathway for 2-deoxystreptamine-containing aminoglycosides. The pathway begins with the formation of the 2-DOS core from glucose-6-phosphate. This core is then glycosylated with sugar moieties, which undergo a series of modifications including amination, methylation, and acylation to produce the diverse array of istamycin congeners. The istamycin biosynthetic gene cluster has been identified (BGC0000700), and analysis of the open reading frames allows for the prediction of the enzymatic functions involved in the pathway.[5]

The formation of this compound is a key step in this pathway. It is hypothesized that 2-deoxystreptamine is first glycosylated to form an intermediate, which is then further modified to yield this compound. Subsequent enzymatic reactions, such as N-acylation, convert this compound into other istamycins like Istamycin B.

The following diagram presents a hypothetical biosynthetic pathway for the istamycin complex, highlighting the central role of this compound.

Conclusion

This compound is an integral component of the istamycin complex, serving as a key biosynthetic precursor to other major istamycins. While its individual antibacterial activity is significantly lower than that of its downstream products like Istamycin B, its study is crucial for a complete understanding of the biosynthesis of this important class of aminoglycosides. The methodologies outlined in this guide provide a framework for the production, isolation, and characterization of this compound and other congeners, paving the way for further research into the genetic and enzymatic machinery responsible for their synthesis. Such knowledge is vital for future efforts in biosynthetic engineering to generate novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.

References

- 1. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BGC0000700 [mibig.secondarymetabolites.org]

The Role of Istamycin B0 as a Key Biosynthetic Intermediate in Istamycin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin B0, a member of the aminoglycoside family of antibiotics, serves as a crucial biosynthetic intermediate in the production of the more potent istamycins A and B by the marine actinomycete Streptomyces tenjimariensis. This technical guide provides an in-depth analysis of the biosynthetic pathway leading to and proceeding from this compound, supported by quantitative data on the production of various istamycin congeners. Detailed experimental protocols for the isolation and characterization of these compounds are presented, along with visualizations of the proposed biosynthetic logic and experimental workflows to aid in research and development efforts in this important class of antibiotics.

Introduction

The istamycins are a group of 2-deoxystreptamine-containing aminoglycoside antibiotics first isolated from Streptomyces tenjimariensis.[1][2] These compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2] Within the complex mixture of congeners produced during fermentation, this compound has been identified as a key biosynthetic precursor to the more clinically relevant istamycins A and B.[3] Understanding the precise role of this compound is critical for the targeted genetic engineering of S. tenjimariensis to enhance the yield of desired end products and for the chemoenzymatic synthesis of novel aminoglycoside derivatives with improved therapeutic properties.

The Istamycin Biosynthetic Pathway: A Putative Model

The biosynthesis of istamycins, like other 2-deoxystreptamine-containing aminoglycosides, is proposed to originate from D-glucose-6-phosphate.[4] The pathway involves the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation and a series of tailoring reactions including amination, methylation, and acylation. While the complete enzymatic cascade for the entire istamycin family is yet to be fully elucidated, analysis of the istamycin biosynthetic gene cluster and comparison with homologous pathways (e.g., gentamicin and kanamycin) allows for the construction of a putative biosynthetic model.[5]

This compound represents a branch point in the pathway, serving as the direct precursor to istamycin B through the addition of a glycyl group.[3] The following diagram illustrates the proposed biosynthetic relationship between key istamycin congeners.

Quantitative Analysis of Istamycin Congeners

The fermentation of S. tenjimariensis yields a complex mixture of at least 16 istamycin congeners.[6][7][8] The relative abundance of these compounds provides insights into the flux through different branches of the biosynthetic pathway. The following table summarizes the reported descending order of abundance of these congeners from the fermentation broth.[6][7][8]

| Rank | Istamycin Congener |

| 1 | Istamycin A |

| 2 | Istamycin B |

| 3 | Istamycin A0 |

| 4 | This compound |

| 5 | Istamycin B1 |

| 6 | Istamycin A1 |

| 7 | Istamycin C |

| 8 | Istamycin A2 |

| 9 | Istamycin C1 |

| 10 | Istamycin C0 |

| 11 | Istamycin X0 |

| 12 | Istamycin A3 |

| 13 | Istamycin Y0 |

| 14 | Istamycin B3 |

| 15 | Istamycin FU-10 |

| 16 | Istamycin AP |

Table 1: Relative abundance of istamycin congeners from S. tenjimariensis fermentation.[6][7][8]

Experimental Protocols

Fermentation of Streptomyces tenjimariensis

S. tenjimariensis can be cultured in a suitable medium containing starch as a carbon source and soybean meal as a nitrogen source to promote istamycin production.[2] The addition of palmitate (0.2%) has been shown to double the yield of istamycins.[2] Fermentation is typically carried out for a period of 5-7 days at 28-30°C with shaking.

Extraction and Purification of Istamycin Congeners

The following protocol is adapted from Nguyen et al. (2016) for the extraction and purification of istamycin congeners from the fermentation broth.[6][7][8]

-

Centrifugation: Centrifuge the fermentation broth to pellet the mycelia.

-

Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned OASIS MCX cartridge.

-

Washing: Wash the cartridge with 10 mM HCl to remove impurities.

-

Elution: Elute the istamycin congeners with 5% methanolic ammonium hydroxide.

-

Drying: Evaporate the eluate to dryness under vacuum.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

HPLC-MS/MS Analysis

The separation and identification of istamycin congeners can be achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7][8]

-

Column: A C18 reversed-phase column (e.g., Acquity CSH C18) is suitable for separation.

-

Mobile Phase: A gradient elution using an aqueous solution of an ion-pairing agent (e.g., 5 mM pentafluoropropionic acid) and acetonitrile.

-

Detection: Electrospray ionization (ESI) in positive ion mode is used for mass spectrometry.

-

Quantification: Multiple Reaction Monitoring (MRM) can be used for the sensitive and specific quantification of each congener.

The Role of this compound in the Biosynthetic Cascade

This compound is structurally characterized by the absence of the N-glycyl group at the 4-position of the 2-deoxystreptamine ring, which is present in istamycin B.[3] This suggests that a glycyltransferase is responsible for the conversion of this compound to istamycin B. Conversely, alkaline hydrolysis of istamycin B can yield this compound, confirming their direct structural relationship.[3]

The conversion of this compound to other istamycin congeners likely involves a series of tailoring enzymes encoded within the istamycin biosynthetic gene cluster. These may include:

-

Epimerases: Responsible for the conversion between istamycin A and B series.

-

Methyltransferases: For the addition of methyl groups at various positions.

-

Acyltransferases: For the addition of other acyl groups.

The following diagram illustrates the central role of this compound as a precursor.

Conclusion and Future Perspectives

This compound is a pivotal intermediate in the biosynthesis of the istamycin family of antibiotics. Its strategic position in the pathway makes the enzymes acting upon it prime targets for genetic and protein engineering. By characterizing and manipulating these enzymes, particularly the putative glycyltransferase that converts this compound to istamycin B, it is feasible to streamline the production of desired istamycin congeners and to generate novel derivatives with enhanced antibacterial activity and reduced toxicity. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate this promising class of natural products. Future work should focus on the functional characterization of the unassigned genes in the istamycin biosynthetic cluster to fully delineate the intricate network of reactions that lead to the diverse array of istamycin congeners.

References

- 1. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]

- 2. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 4. Buy Istamycin B | 72523-64-9 [smolecule.com]

- 5. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Istamycin B0 Fermentation using Stre-ptomyces tenjimariensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycins are a group of aminoglycoside antibiotics with potent activity against a range of bacteria. Produced by the marine actinomycete Streptomyces tenjimariensis, this family of compounds includes several congeners, such as Istamycin A, B, A0, and B0. This document provides a detailed protocol for the fermentation of Streptomyces tenjimariensis to produce Istamycin B0. The methodologies outlined below are compiled from various scientific sources to ensure a comprehensive guide for reproducible fermentation.

Data Presentation

Table 1: Seed Culture Medium Composition

| Component | Concentration (g/L) |

| Starch | 10.0 |

| Glucose | 2.0 |

| Soybean Meal | 10.0 |

| NaCl | 3.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 1.0 |

| pH | 7.2 (before autoclaving) |

Table 2: Production Medium Composition

| Component | Concentration (g/L) |

| Starch | 10.0 |

| Soybean Meal | 10.0 |

| NaCl | 3.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 1.0 |

| Palmitate (optional) | 2.0 |

| pH | 7.2 (before autoclaving) |

Note: The addition of palmitate at a concentration of 0.2% has been shown to potentially double istamycin production.[1]

Table 3: Fermentation Parameters

| Parameter | Value |

| Strain | Streptomyces tenjimariensis ATCC 31603 |

| Inoculum Size | 10% (v/v) |

| Fermentation Vessel | Baffled Erlenmeyer Flasks or Bioreactor |

| Working Volume | 50% of vessel volume |

| Temperature | 27-28 °C |

| Agitation | 250 rpm (for shake flasks) |

| Aeration | Aerobic conditions |

| Fermentation Time | 5 - 7 days |

| pH | Maintained around 7.0 - 7.2 |

Table 4: Profile of Istamycin Congeners Produced

Sixteen different istamycin congeners have been identified in the fermentation broth of S. tenjimariensis. The following are listed in descending order of their quantified amounts.[2][3][4]

| Rank | Istamycin Congener |

| 1 | Istamycin A |

| 2 | Istamycin B |

| 3 | Istamycin A0 |

| 4 | This compound |

| 5 | Istamycin B1 |

| 6 | Istamycin A1 |

| 7 | Istamycin C |

| 8 | Istamycin A2 |

| 9 | Istamycin C1 |

| 10 | Istamycin C0 |

| 11 | Istamycin X0 |

| 12 | Istamycin A3 |

| 13 | Istamycin Y0 |

| 14 | Istamycin B3 |

| 15 | Istamycin FU-10 |

| 16 | Istamycin AP |

Experimental Protocols

Inoculum Preparation

-

Prepare the seed culture medium as detailed in Table 1.

-

Dispense the medium into appropriate vessels (e.g., 100 mL in 500 mL Erlenmeyer flasks).

-

Autoclave at 121°C for 20 minutes.

-

Aseptically inoculate the cooled medium with a spore suspension or a vegetative mycelial culture of Streptomyces tenjimariensis.

-

Incubate the seed culture at 27°C for 48 hours with shaking at 250 rpm.

Production Fermentation

-

Prepare the production medium as described in Table 2.

-

Dispense the medium into fermentation vessels (e.g., baffled shake flasks or a sterilized bioreactor).

-

Autoclave at 121°C for 20 minutes.

-

After cooling, inoculate the production medium with 10% (v/v) of the seed culture.

-

Incubate the production culture under the conditions specified in Table 3.

-

Monitor the fermentation for key parameters such as pH, dissolved oxygen (if in a bioreactor), and cell growth.

-

The fermentation is typically carried out for 5 to 7 days.

Harvesting and Extraction

-

At the end of the fermentation, harvest the broth by centrifugation or filtration to separate the mycelium from the supernatant.

-

The istamycins, including this compound, are present in the supernatant.

-

The supernatant can be subjected to further downstream processing, such as cation exchange chromatography, for the purification of this compound.

Visualizations

Fermentation Workflow

Caption: Workflow for this compound fermentation.

Putative Biosynthetic Pathway of Istamycins

Caption: Putative biosynthetic relationships of Istamycins.

References

- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction and Purification of Istamycin B0 from Culture Broth

Introduction

Istamycin B0 is an aminoglycoside antibiotic, a deglycyl derivative of Istamycin B, produced by the actinomycete Streptomyces tenjimariensis.[1] Like other aminoglycosides, istamycins exhibit potent antibacterial activity. The production of this compound typically involves the fermentation of S. tenjimariensis to yield a mixture of istamycin congeners, followed by a multi-step downstream process to isolate and purify the desired compound. This document provides detailed protocols for the extraction and purification of Istamycin B from the culture broth and its subsequent conversion to this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the purification of Istamycin B, the precursor to this compound.

| Purification Step | Resin/Matrix | Elution/Mobile Phase | Purity/Potency |

| Initial Capture | Amberlite CG-50 (weakly acidic cation-exchange) | Stepwise gradient of 0.2 N and 0.4 N aqueous ammonia | Crude powder with ~61% potency |

| Polishing | Silica Gel | Chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v) | Colorless powder with 460 mcg/mg potency |

| Conversion | Alkaline Hydrolysis | 4 M NaOH at 100°C for 1 hour | ~95% conversion of Istamycin B to this compound |

Experimental Protocols

1. Fermentation of Streptomyces tenjimariensis

Optimal production of istamycins is achieved through submerged aerobic fermentation.

-

Microorganism : Streptomyces tenjimariensis (e.g., strain SS-939).[2]

-

Culture Medium : A suitable medium contains starch as a carbon source and soybean meal as a nitrogen source.[2] Supplementation with 0.2% palmitate can enhance production.[2]

-

Fermentation Conditions :

2. Extraction and Initial Purification of Istamycin B from Culture Broth

This protocol details the initial capture of the istamycin complex from the fermentation broth using cation-exchange chromatography.

-

Broth Pre-treatment :

-

At the end of the fermentation, acidify the culture broth to pH 2.0 with hydrochloric acid to stabilize the istamycin compounds.[3]

-

Filter the acidified broth to remove mycelia and other solid debris, yielding a clarified broth filtrate.

-

-

Cation-Exchange Chromatography :

-

Resin : Amberlite CG-50, a weakly acidic cation-exchange resin.[3]

-

Column Preparation : Pack a suitable size column with the Amberlite CG-50 resin and equilibrate it with deionized water.

-

Loading : Pass the clarified broth filtrate through the equilibrated column. The cationic istamycins will bind to the negatively charged resin.

-

Washing : Wash the column with deionized water to remove unbound impurities.

-

Elution :

-

Perform a stepwise elution first with 0.2 N aqueous ammonia, followed by 0.4 N aqueous ammonia.[3] This differential elution helps to separate Istamycin B from other co-produced analogs like Istamycin A and A₀.[3]

-

Collect fractions and monitor for the presence of Istamycin B using a suitable analytical method (e.g., HPLC-MS/MS).

-

-

Concentration : Pool the active fractions containing Istamycin B and concentrate them under reduced pressure to obtain a crude powder. This powder is expected to have a potency of approximately 61%.[3]

-

3. Further Purification of Istamycin B by Silica Gel Chromatography

The crude Istamycin B powder is further purified using normal-phase chromatography.

-

Stationary Phase : Silica gel.

-

Column Preparation : Pack a column with silica gel and equilibrate with the mobile phase.

-

Sample Preparation : Dissolve the crude Istamycin B powder in a minimal amount of the mobile phase.

-

Mobile Phase : A solvent system of chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v).[3]

-

Elution :

-

Load the dissolved sample onto the column.

-

Elute with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing pure Istamycin B. The reported Rf value for Istamycin B in this system is 0.11.[3]

-

-

Final Product : Pool the pure fractions and evaporate the solvent under reduced pressure to yield a colorless powder of purified Istamycin B with a potency of approximately 460 mcg/mg.[3] Repeated chromatography may be necessary to achieve higher purity.[3]

4. Conversion of Istamycin B to this compound

This compound is obtained by the alkaline hydrolysis of Istamycin B.

-

Reaction :

-

Purification of this compound :

-

After the reaction, the resulting this compound can be purified from the reaction mixture using cation-exchange chromatography as described in section 2.

-

The final product can be crystallized to yield a pure, crystalline powder of this compound.[3]

-

Visualizations

Caption: Workflow for this compound production.

Caption: Cation-exchange chromatography steps.

Caption: Silica gel chromatography steps.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]

Application Note: Quantitative Analysis of Istamycin B0 in Biological Matrices using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Istamycin B0, an aminoglycoside antibiotic. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The method utilizes a C18 reversed-phase column with a pentafluoropropionic acid-containing mobile phase for optimal chromatographic separation, coupled with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. This document provides a comprehensive experimental protocol, method validation parameters, and illustrative diagrams to facilitate implementation in a laboratory setting.

Introduction

This compound is an aminoglycoside antibiotic with potent activity against a range of bacteria. Accurate and reliable quantification of this compound in various biological matrices is crucial for preclinical and clinical drug development, enabling the assessment of its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This application note presents a detailed method for the quantification of this compound, adapted from established methodologies for istamycin congeners.[2][3][4]

Experimental Protocol

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.

-

To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog like tobramycin).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

The chromatographic separation is performed on a C18 column.

-

Column: Acquity CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[2][3][4]

-

Mobile Phase A: 5 mM Pentafluoropropionic acid in Water[2][3][4]

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 500°C

-

MRM Transition for this compound: m/z 333.3 → 126.2[3]

-

Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 20-40 eV.

-

Declustering Potential (DP): To be optimized for the specific instrument, typically in the range of 50-100 V.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound, based on typical validation results for aminoglycoside antibiotics.[5][6][7]

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 1.0 - 1000 ng/mL |

| Regression Equation | y = 0.005x + 0.002 |

| Correlation Coefficient (r²) | > 0.995 |

| Linearity | Linear |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |

| LLOQ | 1.0 | < 15% | < 15% | ± 20% |

| Low QC | 3.0 | < 10% | < 10% | ± 15% |

| Mid QC | 100 | < 10% | < 10% | ± 15% |

| High QC | 800 | < 10% | < 10% | ± 15% |

Table 3: Sensitivity and Recovery

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Extraction Recovery | > 85% |

Diagrams

Caption: Experimental workflow for this compound quantification.

Caption: Key aspects of the analytical method and its applications.

References

- 1. Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]